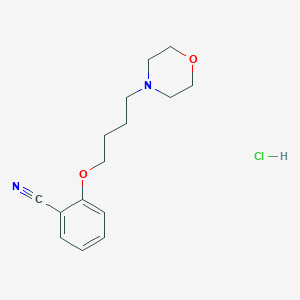
2-(4-Morpholin-4-ylbutoxy)benzonitrile;hydrochloride
Overview
Description
2-(4-Morpholin-4-ylbutoxy)benzonitrile;hydrochloride is a chemical compound that features a morpholine ring attached to a benzonitrile moiety through a butoxy linker
Preparation Methods
The synthesis of 2-(4-Morpholin-4-ylbutoxy)benzonitrile;hydrochloride typically involves the following steps:
Formation of the butoxy linker: This can be achieved through the reaction of 4-chlorobutanol with sodium hydride (NaH) to form 4-butoxy chloride.
Attachment of the morpholine ring: The 4-butoxy chloride is then reacted with morpholine in the presence of a base such as potassium carbonate (K2CO3) to form 4-(4-morpholinyl)butoxy.
Formation of the benzonitrile moiety: The final step involves the reaction of 4-(4-morpholinyl)butoxy with 2-bromobenzonitrile in the presence of a palladium catalyst to form 2-[4-(4-morpholinyl)butoxy]benzonitrile. The hydrochloride salt can be obtained by treating the compound with hydrochloric acid (HCl).
Chemical Reactions Analysis
2-(4-Morpholin-4-ylbutoxy)benzonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Morpholin-4-ylbutoxy)benzonitrile;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its morpholine moiety.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Morpholin-4-ylbutoxy)benzonitrile;hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The benzonitrile moiety can also interact with proteins and other biomolecules, affecting their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-(4-Morpholin-4-ylbutoxy)benzonitrile;hydrochloride can be compared with other similar compounds, such as:
2-[4-(4-morpholinyl)ethoxy]benzonitrile: This compound has a shorter ethoxy linker instead of a butoxy linker.
2-[4-(4-piperidinyl)butoxy]benzonitrile: This compound has a piperidine ring instead of a morpholine ring.
2-[4-(4-morpholinyl)butoxy]benzamide: This compound has an amide group instead of a nitrile group.
The uniqueness of this compound lies in its specific combination of the morpholine ring, butoxy linker, and benzonitrile moiety, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-morpholin-4-ylbutoxy)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c16-13-14-5-1-2-6-15(14)19-10-4-3-7-17-8-11-18-12-9-17;/h1-2,5-6H,3-4,7-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHLWBMDBOVJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-propanamine hydrochloride](/img/structure/B4399439.png)

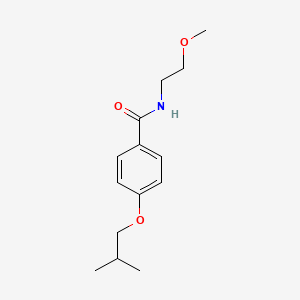
![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B4399459.png)
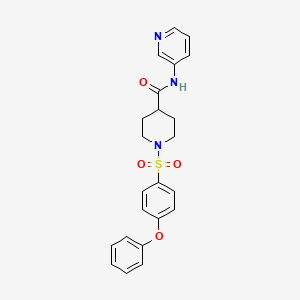
![1-[3-(allyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4399479.png)
![[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4399483.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4399496.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4399511.png)
![5-[(2-Methoxyphenyl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4399537.png)
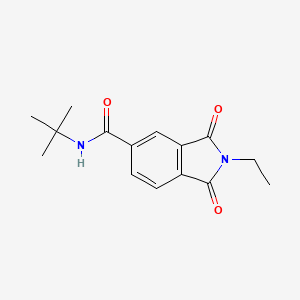
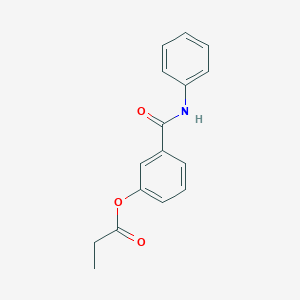
![4-[4-(3-Propoxyphenoxy)butyl]morpholine;hydrochloride](/img/structure/B4399561.png)
